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Compound of Interest

Compound Name: GNE-149

Cat. No.: B12411577 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the oral bioavailability and

pharmacokinetic profile of GNE-149, a potent and orally bioavailable full antagonist and

selective estrogen receptor degrader (SERD). The information presented is collated from

preclinical studies and is intended to support further research and development of this

compound for potential therapeutic applications in ER+ breast cancer.

Quantitative Pharmacokinetic Profile
GNE-149 has demonstrated favorable pharmacokinetic properties across multiple preclinical

species, indicating good oral exposure and metabolic stability.[1] A summary of the key

pharmacokinetic parameters in rats, dogs, and cynomolgus monkeys is presented below.

Table 1: Pharmacokinetic Parameters of GNE-149 in Preclinical Species

Parameter Rat Dog
Cynomolgus
Monkey

Total Clearance (CL) 19 mL/min/kg 8 mL/min/kg 13 mL/min/kg

Oral Bioavailability (F) 31% 49% 28%
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Data sourced from publicly available information. More detailed parameters such as Cmax,

Tmax, AUC, and half-life are not yet publicly available in a consolidated format.

Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of GNE-
149's pharmacokinetic and in vivo efficacy.

In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of GNE-149 in rats, dogs, and cynomolgus

monkeys following intravenous and oral administration.

Animal Models:

Male Sprague-Dawley rats

Male Beagle dogs

Male Cynomolgus monkeys

Drug Formulation and Administration:

Intravenous (IV): GNE-149 was formulated in a suitable vehicle (e.g., 5% N,N-

dimethylacetamide, 10% Solutol HS 15, 85% sterile water) for IV administration. A single

bolus dose was administered via the tail vein (rats) or cephalic vein (dogs and monkeys).

Oral (PO): For oral administration, GNE-149 was suspended in a vehicle such as 0.5%

methylcellulose in water. The formulation was administered via oral gavage.

Blood Sampling:

Serial blood samples were collected at predetermined time points post-dose (e.g., 0.083,

0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

Blood was collected into tubes containing an anticoagulant (e.g., K2EDTA).

Plasma was separated by centrifugation and stored at -80°C until analysis.
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Bioanalytical Method:

Plasma concentrations of GNE-149 were determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.

The method involved protein precipitation followed by chromatographic separation on a C18

column and detection by a triple quadrupole mass spectrometer in multiple reaction

monitoring (MRM) mode.

Pharmacokinetic Analysis:

Pharmacokinetic parameters, including clearance (CL) and oral bioavailability (F), were

calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).

In Vivo Efficacy Studies (MCF-7 Xenograft Model)
Objective: To evaluate the dose-dependent antitumor efficacy of GNE-149 in an estrogen-

dependent human breast cancer xenograft model.

Animal Model:

Female nude mice (e.g., Crl:NU(NCr)-Foxn1nu) were used.

Animals were ovariectomized to remove endogenous estrogen production.

Tumor Cell Implantation:

MCF-7 human breast cancer cells, which are ER-positive, were used.

Cells were cultured in appropriate media and harvested during the exponential growth

phase.

A suspension of MCF-7 cells in a suitable matrix (e.g., Matrigel) was subcutaneously injected

into the flank of each mouse.

To support initial tumor growth, mice were supplemented with a slow-release 17β-estradiol

pellet implanted subcutaneously.
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Drug Treatment:

Once tumors reached a predetermined size (e.g., 100-200 mm³), animals were randomized

into vehicle and treatment groups.

GNE-149 was formulated for oral administration (e.g., in 0.5% methylcellulose, 0.2% Tween-

80 in water) and administered daily by oral gavage at various dose levels.

The vehicle control group received the formulation without the active compound.

Efficacy Endpoints:

Tumor volume was measured regularly (e.g., twice weekly) using calipers. Tumor volume

was calculated using the formula: (Length x Width²)/2.

Body weight was monitored as an indicator of general health and treatment tolerance.

At the end of the study, tumors were excised and weighed. Tumor tissue was also collected

for pharmacodynamic biomarker analysis (e.g., ERα protein levels).

Signaling Pathway and Experimental Workflow
Visualizations
GNE-149 Mechanism of Action: ERα Antagonism and
Degradation
GNE-149 functions as a selective estrogen receptor degrader (SERD). It binds to the estrogen

receptor alpha (ERα), preventing the binding of estradiol and subsequent downstream

signaling that promotes tumor cell proliferation. Furthermore, the binding of GNE-149 to ERα

induces a conformational change in the receptor, targeting it for ubiquitination and subsequent

degradation by the proteasome. This dual mechanism of action leads to a profound and

sustained inhibition of ERα signaling in ER+ breast cancer cells.
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Caption: GNE-149's dual mechanism of ERα antagonism and degradation.

Experimental Workflow for In Vivo Efficacy Assessment
The following diagram outlines the typical workflow for evaluating the in vivo efficacy of GNE-
149 in a mouse xenograft model of human breast cancer.
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MCF-7 Xenograft Efficacy Study Workflow
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Caption: Workflow for GNE-149 in vivo efficacy studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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